molecular formula C25H24N2O3S2 B12029300 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477331-25-2

2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12029300
CAS No.: 477331-25-2
M. Wt: 464.6 g/mol
InChI Key: HJBSISLWJZNNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of the benzothieno[2,3-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

These similar compounds highlight the versatility of the benzothieno[2,3-d]pyrimidine scaffold and its potential for modification to achieve desired properties.

Properties

CAS No.

477331-25-2

Molecular Formula

C25H24N2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O3S2/c1-29-18-12-10-17(11-13-18)27-24(28)22-20-8-3-4-9-21(20)32-23(22)26-25(27)31-15-16-6-5-7-19(14-16)30-2/h5-7,10-14H,3-4,8-9,15H2,1-2H3

InChI Key

HJBSISLWJZNNDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)OC)SC5=C3CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.